molecular formula C13H14N2O4 B1414882 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid CAS No. 1152965-43-9

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid

Cat. No. B1414882
CAS RN: 1152965-43-9
M. Wt: 262.26 g/mol
InChI Key: OBGGNUQVZAXSIL-UHFFFAOYSA-N
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Description

The compound “3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid” is a complex organic molecule that contains a benzoic acid moiety, a methoxy group, and a 1-methyl-1H-pyrazol-4-yl group . The presence of these functional groups suggests that the compound could exhibit interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzoic acid group suggests the possibility of hydrogen bonding, while the methoxy and 1-methyl-1H-pyrazol-4-yl groups could contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzoic acid moiety could undergo reactions typical of carboxylic acids, while the methoxy and 1-methyl-1H-pyrazol-4-yl groups could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Biotransformation of Gallic Acid

A study conducted by Hsu et al. (2007) explored the biotransformation of gallic acid by Beauveria sulfurescens, resulting in new glucosidated compounds with potential pharmacological applications. This research highlights the microbial culture's ability to parallel mammalian metabolism, suggesting a method for generating mammalian metabolites of analogs related to gallic acid for further pharmacological and toxicological investigation (Hsu et al., 2007).

Synthesis of Diamides

Agekyan and Mkryan (2015) reported on the synthesis of p-aminobenzoic acid diamides based on related chemical structures. This research demonstrates the versatility of benzoic acid derivatives in synthesizing compounds with potential applications in medicinal chemistry and materials science (Agekyan & Mkryan, 2015).

Chemical Properties and Applications

A study by Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives as dopants for polyaniline, revealing their significant impact on the conductivity and properties of polyaniline salts. This application in the field of conductive polymers showcases the importance of benzoic acid derivatives in advancing materials science (Amarnath & Palaniappan, 2005).

Bioactive Compounds from Marine-Derived Fungi

Xu et al. (2017) isolated new phenyl ether derivatives from the fungus Aspergillus carneus, demonstrating the potential of benzoic acid derivatives in discovering new antioxidant compounds. This work emphasizes the role of natural products in the search for bioactive compounds with potential health benefits (Xu et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s intended to be used as a drug, its mechanism of action would depend on its interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis . Further studies could also focus on optimizing its synthesis and improving its properties.

properties

IUPAC Name

3-methoxy-4-[(1-methylpyrazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-7-9(6-14-15)8-19-11-4-3-10(13(16)17)5-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGNUQVZAXSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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